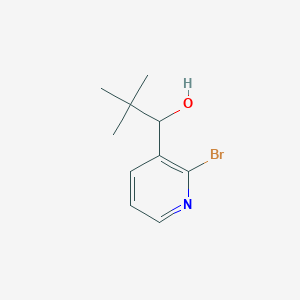
(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid.
Aplicaciones Científicas De Investigación
(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid involves its ability to protect amino groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-(benzyloxycarbonylamino)-3-hydroxy-4-methylpentanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
(2R,3R)-2-(fluorenylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid lies in the stability and ease of removal of the Boc protecting group. Unlike Cbz and Fmoc groups, the Boc group can be removed under milder acidic conditions, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C11H21NO5 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(2R,3R)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m1/s1 |
Clave InChI |
ISRKGGQOVLQWDW-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-pentyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8575460.png)


![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B8575492.png)
![Carbamic acid, methylphenyl-, [1,1'-biphenyl]-4-yl ester](/img/structure/B8575495.png)
![N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8575496.png)
![3-[(S)-(4-chlorophenyl)(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B8575498.png)





![2-[2-(4-Chlorophenyl)ethoxy]-5-nitropyridine](/img/structure/B8575537.png)

